molecular formula C16H16N2O4 B15187914 1'-(3,4-Dimethylphenyl)-(1,3'-bipyrrolidine)-2,2',5,5'-tetrone CAS No. 69557-06-8

1'-(3,4-Dimethylphenyl)-(1,3'-bipyrrolidine)-2,2',5,5'-tetrone

Cat. No.: B15187914
CAS No.: 69557-06-8
M. Wt: 300.31 g/mol
InChI Key: GMIVWBCAYXWHNG-UHFFFAOYSA-N
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Description

1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is an organic compound that features a bipyrrolidine core substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . This reaction is carried out in a water phase, which reduces the use of organic solvents and simplifies the operation. The product is then purified through crystallization using an isopropanol-aqueous solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing the use of hazardous solvents and optimizing reaction conditions for higher yields and purity, are likely to be applied in its large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro and halogenated derivatives

Scientific Research Applications

1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(3,4-Dimethylphenyl)-(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is unique due to its bipyrrolidine core and the presence of a 3,4-dimethylphenyl group This structural combination imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

69557-06-8

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H16N2O4/c1-9-3-4-11(7-10(9)2)17-15(21)8-12(16(17)22)18-13(19)5-6-14(18)20/h3-4,7,12H,5-6,8H2,1-2H3

InChI Key

GMIVWBCAYXWHNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)CCC3=O)C

Origin of Product

United States

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